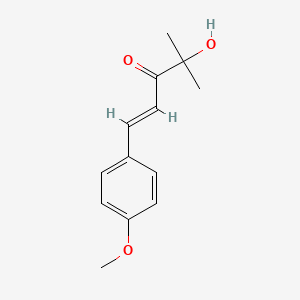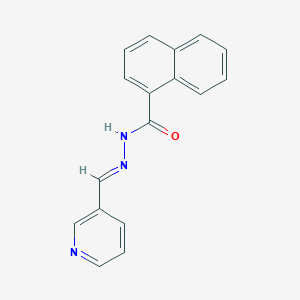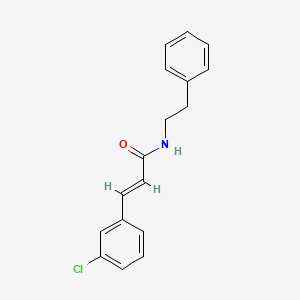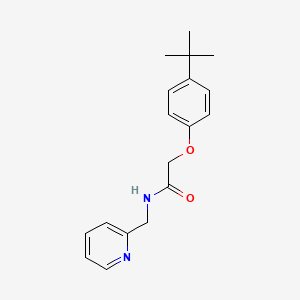![molecular formula C19H27NO B5877819 2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
2-adamantyl[2-(2-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly referred to as ALEPH-2 and is a derivative of amphetamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
Wirkmechanismus
The mechanism of action of ALEPH-2 is not fully understood. However, it has been reported to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
ALEPH-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and motivation. ALEPH-2 has also been reported to increase the release of norepinephrine, which can lead to increased alertness and attention. However, further studies are needed to fully understand the biochemical and physiological effects of ALEPH-2.
Vorteile Und Einschränkungen Für Laborexperimente
ALEPH-2 has several advantages for laboratory experiments. It has been reported to exhibit high selectivity for the dopamine and serotonin transporters, which makes it a potential candidate for the development of selective ligands for these receptors. ALEPH-2 has also been reported to exhibit low toxicity, which makes it a potential candidate for further preclinical studies. However, ALEPH-2 has some limitations for laboratory experiments. Its synthesis is complex, which makes it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of ALEPH-2. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies are needed to optimize its synthesis and improve its selectivity and potency. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter. Further studies are needed to fully understand its binding affinity and potential applications in drug discovery.
Synthesemethoden
The synthesis of ALEPH-2 involves the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetonitrile. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of ALEPH-2. Other methods of synthesis have also been reported, including the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetaldehyde in the presence of sodium borohydride.
Wissenschaftliche Forschungsanwendungen
ALEPH-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of various neurological disorders, including depression and Parkinson's disease. ALEPH-2 has also been studied for its potential use in drug discovery, as it has been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-5-3-2-4-15(18)6-7-20-19-16-9-13-8-14(11-16)12-17(19)10-13/h2-5,13-14,16-17,19-20H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNHKBMZDOCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)

![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)